molecular formula C6H4ClNOS B3308310 5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro- CAS No. 937647-10-4

5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-

Cat. No.: B3308310
CAS No.: 937647-10-4
M. Wt: 173.62 g/mol
InChI Key: KAIOBNRIBDMFDS-UHFFFAOYSA-N
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Description

5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro- is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a chlorinating agent to introduce the chlorine atom into the thieno-pyrrole framework. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters. The purification process may involve techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro- involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Thieno[3,2-b]pyrrol-5-one, 2-bromo-4,6-dihydro-
  • 5H-Thieno[3,2-b]pyrrol-5-one, 2-iodo-4,6-dihydro-
  • 5H-Thieno[3,2-b]pyrrol-5-one, 2-fluoro-4,6-dihydro-

Uniqueness

5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the properties and activities of heterocyclic compounds.

Properties

IUPAC Name

2-chloro-4,6-dihydrothieno[3,2-b]pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNOS/c7-5-1-3-4(10-5)2-6(9)8-3/h1H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIOBNRIBDMFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(S2)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-
Reactant of Route 2
5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-
Reactant of Route 3
5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-
Reactant of Route 4
5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-
Reactant of Route 5
5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-
Reactant of Route 6
5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-

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